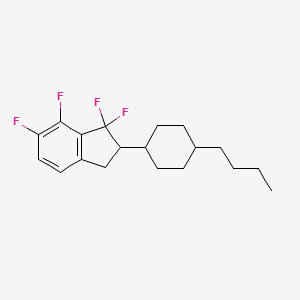
2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a butyl group and a tetrafluorinated indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting with the preparation of the cyclohexyl ring and its subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved can vary depending on the specific application, but they often include key biochemical processes that are essential for the compound’s intended function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclohexyl and indene derivatives, such as:
Uniqueness
What sets 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene apart from these similar compounds is its tetrafluorinated indene moiety, which imparts unique chemical and physical properties. This fluorination can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
694510-11-7 |
|---|---|
Formule moléculaire |
C19H24F4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(4-butylcyclohexyl)-3,3,4,5-tetrafluoro-1,2-dihydroindene |
InChI |
InChI=1S/C19H24F4/c1-2-3-4-12-5-7-13(8-6-12)15-11-14-9-10-16(20)18(21)17(14)19(15,22)23/h9-10,12-13,15H,2-8,11H2,1H3 |
Clé InChI |
CECMIQVTDQBKHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C2CC3=C(C2(F)F)C(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


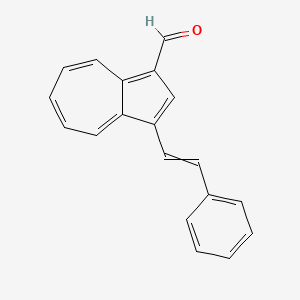

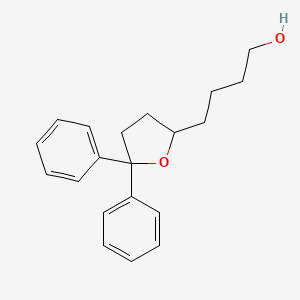
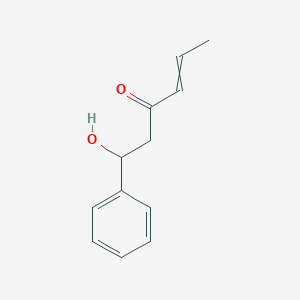


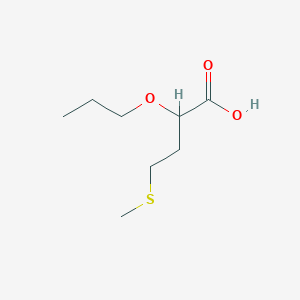
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)

![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)

![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
